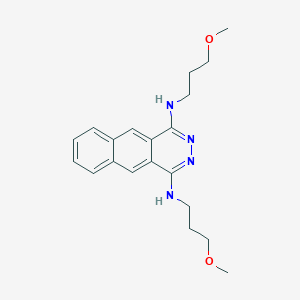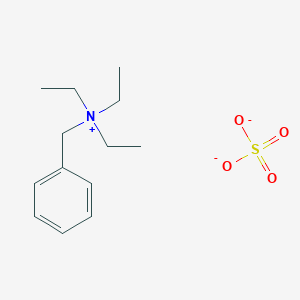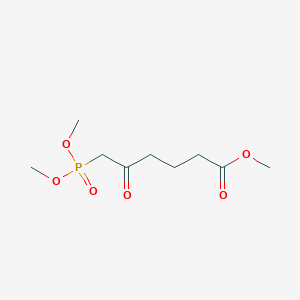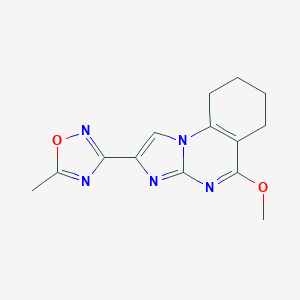
Taniplon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taniplon is a nonbenzodiazepine anxiolytic drug from the imidazoquinazoline family of drugs. It binds strongly to benzodiazepine sites on the gamma-aminobutyric acid (GABA) A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .
化学反应分析
Taniplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at various positions on the imidazoquinazoline core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
Taniplon has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of imidazoquinazoline chemistry and its derivatives.
Biology: this compound is studied for its interactions with the GABA A receptor and its effects on the central nervous system.
Medicine: this compound is investigated for its potential use as an anxiolytic drug with fewer side effects compared to traditional benzodiazepines.
作用机制
Taniplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which results in reduced anxiety and stress responses .
相似化合物的比较
Taniplon is unique compared to other similar compounds due to its nonbenzodiazepine structure and its selective binding to the GABA A receptor. Similar compounds include:
Benzodiazepines: Traditional anxiolytic drugs that also bind to GABA A receptors but have more sedative and muscle relaxant effects.
Imidazoquinazolines: Other compounds in the same family as this compound, which may have similar anxiolytic effects but differ in their specific chemical structures and pharmacological profiles.
属性
CAS 编号 |
106073-01-2 |
|---|---|
分子式 |
C14H15N5O2 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |
InChI 键 |
OYKONKGGKFFMDV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
规范 SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
Key on ui other cas no. |
106073-01-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)

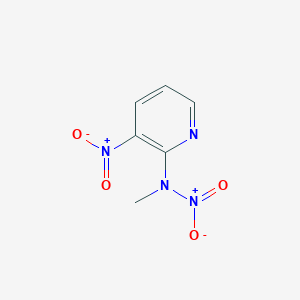
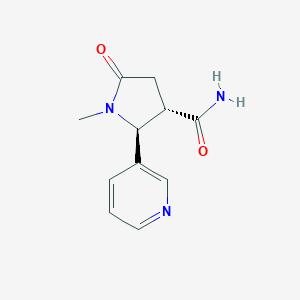
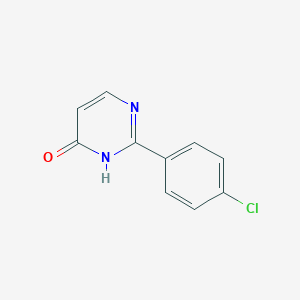
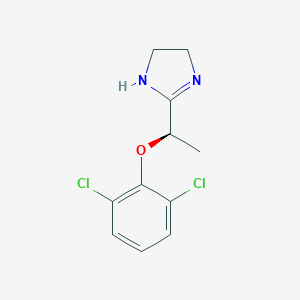
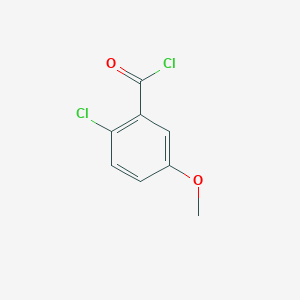
![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)
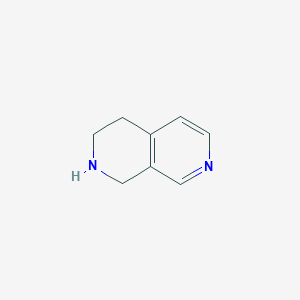
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
